molecular formula C9H9N3O2 B8218558 5,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid

5,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid

Cat. No.: B8218558
M. Wt: 191.19 g/mol
InChI Key: PBGCREUPTJMDLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is a heterocyclic compound featuring a triazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-3,5-dimethylpyridine with ethyl chloroformate, followed by cyclization with hydrazine hydrate. The reaction conditions often include:

    Temperature: Moderate heating (60-80°C)

    Solvent: Ethanol or methanol

    Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This often involves:

    Continuous flow reactors: To maintain consistent reaction conditions

    Automated synthesis: To reduce human error and increase efficiency

    Purification techniques: Such as recrystallization or chromatography to ensure high purity

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide

    Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride

    Substitution: Nucleophilic or electrophilic substitution reactions, often facilitated by catalysts

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in methanol

    Substitution: Halogenating agents like thionyl chloride for chlorination

Major Products

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of halogenated derivatives

Scientific Research Applications

5,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties

    Industry: Utilized in the development of novel materials with specific electronic or optical properties

Mechanism of Action

The mechanism by which 5,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid exerts its effects often involves:

    Molecular Targets: Binding to specific enzymes or receptors, such as kinases or G-protein coupled receptors

    Pathways Involved: Modulation of signaling pathways like PI3K/AKT/mTOR, leading to effects such as cell cycle arrest or apoptosis

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[4,3-a]pyridine derivatives: Share the triazole-pyridine core but differ in substituents

    Pyrido[2,3-d]pyrimidines: Another class of fused heterocycles with similar applications

Uniqueness

5,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better exploit its potential in various scientific and industrial fields.

Properties

IUPAC Name

5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-5-3-4-7-10-11-8(9(13)14)12(7)6(5)2/h3-4H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBGCREUPTJMDLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=NN=C2C(=O)O)C=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.